molecular formula C12H11BrN2O2 B13704001 5-Bromo-4-(4-methoxy-3-methylphenyl)imidazole-2-carbaldehyde

5-Bromo-4-(4-methoxy-3-methylphenyl)imidazole-2-carbaldehyde

Cat. No.: B13704001
M. Wt: 295.13 g/mol
InChI Key: YAUHVTVDNCFBGV-UHFFFAOYSA-N
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Description

The compound MFCD33022661

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(4-methoxy-3-methylphenyl)imidazole-2-carbaldehyde involves several steps. One common method includes the bromination of 4-(4-methoxy-3-methylphenyl)imidazole-2-carbaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

For industrial-scale production, the preparation method is optimized for efficiency and yield. This often involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The crystal form of the compound is also considered to enhance its solubility and stability, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(4-methoxy-3-methylphenyl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Sodium azide in dimethylformamide at elevated temperatures.

Major Products Formed

Scientific Research Applications

5-Bromo-4-(4-methoxy-3-methylphenyl)imidazole-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(4-methoxy-3-methylphenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-(4-methoxyphenyl)imidazole-2-carbaldehyde
  • 4-(4-Methoxy-3-methylphenyl)imidazole-2-carbaldehyde
  • 5-Bromo-4-(3-methylphenyl)imidazole-2-carbaldehyde

Uniqueness

5-Bromo-4-(4-methoxy-3-methylphenyl)imidazole-2-carbaldehyde is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications .

Properties

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

5-bromo-4-(4-methoxy-3-methylphenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C12H11BrN2O2/c1-7-5-8(3-4-9(7)17-2)11-12(13)15-10(6-16)14-11/h3-6H,1-2H3,(H,14,15)

InChI Key

YAUHVTVDNCFBGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(NC(=N2)C=O)Br)OC

Origin of Product

United States

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